molecular formula C8H3BrF4N2 B12865908 5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole

5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12865908
M. Wt: 283.02 g/mol
InChI Key: KUKOADUDPVLDPU-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitroaniline and 5-bromo-2-(trifluoromethyl)benzaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 4-fluoro-2-nitroaniline and 5-bromo-2-(trifluoromethyl)benzaldehyde in the presence of a suitable acid catalyst, such as hydrochloric acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base intermediate undergoes cyclization under acidic conditions to form the benzimidazole ring structure.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Bromination: Finally, the amino group is brominated using bromine or N-bromosuccinimide (NBS) to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound is used as a building block in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including natural products and agrochemicals.

    Biological Research: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary widely but often include key enzymes or signaling pathways critical to disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-fluoro-2-methylaniline
  • 5-Bromo-2-fluoro-4-methylaniline
  • 5-Bromo-4-fluoro-2-(trifluoromethyl)benzaldehyde

Uniqueness

5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both bromine and fluorine atoms, as well as the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C8H3BrF4N2

Molecular Weight

283.02 g/mol

IUPAC Name

5-bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrF4N2/c9-3-1-2-4-6(5(3)10)15-7(14-4)8(11,12)13/h1-2H,(H,14,15)

InChI Key

KUKOADUDPVLDPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)F)Br

Origin of Product

United States

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